molecular formula C23H29N5O8S2 B020335 Cefcapene pivoxil CAS No. 105889-45-0

Cefcapene pivoxil

Katalognummer: B020335
CAS-Nummer: 105889-45-0
Molekulargewicht: 567.6 g/mol
InChI-Schlüssel: WVPAABNYMHNFJG-QDVBXLKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefcapene pivoxil is an orally administered third-generation cephalosporin prodrug developed by Shionogi & Co., Ltd. (Japan) and approved in 1997 under the brand name Flomox® . It is hydrolyzed in the intestinal mucosa to its active metabolite, cefcapene acid (S-1006), which exhibits broad-spectrum antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), excluding Pseudomonas aeruginosa and Enterococci . Its molecular structure features a carbamoyloxymethyl group at the C3 position, enhancing stability against β-lactamases and activity against methicillin-sensitive S. aureus (MSSA) . The prodrug form (C₂₃H₂₉N₅O₈S₂; molecular weight 567.64 g/mol) ensures improved bioavailability (~27%) compared to non-esterified cephalosporins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cefcapene pivoxil involves multiple steps. One common method starts with 7β-aminocephalosporanic acid (7-ACA), which undergoes several reactions to form the final product . The process includes:

Industrial Production Methods

Industrial production of this compound often involves the use of advanced techniques to ensure high yield and purity. One method involves the use of a centrifugal coating granulator to prepare drug-containing pellet granules, which helps in reducing dust and increasing the yield of the finished product .

Wissenschaftliche Forschungsanwendungen

Introduction to Cefcapene Pivoxil

This compound (CFPN-PI) is a broad-spectrum oral cephalosporin antibiotic that is primarily used to treat various bacterial infections. It is particularly effective against respiratory tract infections, skin infections, and urinary tract infections. The compound is known for its favorable pharmacokinetic properties, including good absorption and distribution in the body, making it a viable option for outpatient treatment of infections.

Pharmacological Properties

This compound functions by inhibiting bacterial cell wall synthesis, leading to cell death. Its efficacy is attributed to its ability to penetrate bacterial membranes effectively and bind to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall integrity. Studies have shown that CFPN-PI exhibits activity against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.

Upper Respiratory Tract Infections

CFPN-PI has been extensively studied for its effectiveness in treating acute upper respiratory tract infections in children. A clinical study indicated that CFPN-PI demonstrated a therapeutic efficacy of 86% to 100% across different patient groups, with a notable safety profile and minimal adverse effects reported .

Skin and Soft Tissue Infections

The antibiotic is also utilized for treating skin and soft tissue infections caused by susceptible organisms. Its ability to penetrate tissues effectively makes it suitable for managing infections that require high local concentrations of the drug.

Urinary Tract Infections

CFPN-PI has shown efficacy in treating urinary tract infections (UTIs), particularly those caused by resistant strains of bacteria. Its pharmacokinetic properties allow for effective urinary concentrations, which are crucial for the treatment of such infections .

Pediatric Use

This compound is frequently prescribed in pediatric settings due to its safety and efficacy profile. Studies have confirmed its high compliance rates among children when administered in fine granule formulations, making it an excellent choice for this demographic .

Pharmacokinetics and Absorption

Research indicates that CFPN-PI exhibits good absorption when administered orally, with studies showing a recovery ratio of approximately 30% in urine after administration, highlighting its bioavailability . This characteristic is essential for ensuring therapeutic effectiveness in treating infections.

Comparative Efficacy Studies

A comparative study involving CFPN-PI and other antibiotics like cefdinir revealed no significant differences in therapeutic outcomes, with both maintaining high levels of efficacy against common pathogens responsible for respiratory infections .

Table: Comparative Efficacy of this compound vs Other Antibiotics

AntibioticEfficacy Rate (%)Common IndicationsSide Effects
This compound86 - 100Respiratory InfectionsSoft stool, diarrhea
Cefdinir92 - 100Respiratory InfectionsDiarrhea
Cefteram PivoxilSimilar to CFPN-PIChronic Respiratory InfectionsMild gastrointestinal

Case Study: Treatment of Pediatric Upper Respiratory Infection

In a cohort study involving children with upper respiratory infections treated with CFPN-PI, the results indicated a high rate of symptom resolution within five days of treatment, with only minor gastrointestinal side effects reported. This aligns with findings from other studies emphasizing the drug's safety profile in pediatric populations .

Case Study: Efficacy in Adult Patients

Another study focused on adult patients with chronic respiratory tract infections showed that CFPN-PI was as effective as cefteram pivoxil but with better tolerability among patients who experienced fewer side effects .

Vergleich Mit ähnlichen Verbindungen

Cefcapene pivoxil is often compared to other oral cephalosporins, such as cefteram pivoxil , cefpodoxime proxetil , and ceftditoren pivoxil , based on pharmacokinetics, spectrum of activity, and stability.

Pharmacokinetic and Efficacy Comparisons

Parameter This compound Cefteram Pivoxil Cefpodoxime Proxetil
Prodrug Bioavailability 27% ~30% ~50%
Dosage (Respiratory Infections) 450 mg/day 600 mg/day 400 mg/day
Clinical Efficacy (Respiratory/Urinary) 97.66% cure rate 94.57% cure rate 94.57% cure rate
Bacterial Clearance 96.36% 94.06% 94.06%
Adverse Event Incidence 5.19% 4.48% 4.48%

Key Findings :

  • In a double-blind trial, this compound (450 mg/day) demonstrated non-inferiority to cefteram pivoxil (600 mg/day) in treating chronic respiratory infections, with comparable efficacy and safety .
  • Compared to cefpodoxime proxetil, this compound showed similar clinical cure rates (97.66% vs. 94.57%) and bacterial eradication (96.36% vs. 94.06%) in acute respiratory and urinary tract infections .

Antimicrobial Spectrum

Organism This compound Cefpodoxime Proxetil Ceftditoren Pivoxil
Staphylococcus aureus +++ (MSSA) ++ ++
Streptococcus pneumoniae +++ +++ +++
Haemophilus influenzae +++ +++ +++
Escherichia coli +++ ++ +++
Klebsiella pneumoniae +++ ++ +++
Pseudomonas aeruginosa

Notes:

  • This compound exhibits superior activity against MSSA compared to cefpodoxime due to its C3 substituent .
  • Unlike cefpodoxime proxetil, this compound is stable in co-suspensions with magnesium oxide (MgO), retaining >95% recovery under alkaline conditions .

Chemical Stability

Stress Condition This compound Degradation Cefpodoxime Proxetil Degradation
Acidic Hydrolysis 56.4% degradation (0.5 M HCl, 90°C, 4 hr) >90% degradation (similar conditions)
Oxidative Stress Minimal degradation Significant degradation
Thermal Degradation Stable at 100–120°C (solid state) Unstable above 80°C

Key Stability Data :

  • This compound resists radiolytic degradation (1.66–10.84% loss) and dry heat (373–393 K for 28 days) .
  • In contrast, cefpodoxime proxetil degrades rapidly under oxidative and thermal stress, limiting its formulation flexibility .

Biologische Aktivität

Cefcapene pivoxil is a third-generation cephalosporin antibiotic, notable for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and research findings.

This compound functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and ultimately bacterial death. The compound's structure includes a carbamoyloxymethyl group at the C3 position, which enhances its antibacterial properties against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Antibacterial Spectrum

This compound exhibits a broad spectrum of activity against several clinically relevant pathogens. The Minimum Inhibitory Concentrations (MICs) for key bacteria are as follows:

Bacteria MIC (µg/ml)
Methicillin-susceptible Staphylococcus aureus (MSSA)2
Streptococcus pneumoniae0.5
Haemophilus influenzae0.06
Escherichia coli4
Klebsiella pneumoniae8

This table illustrates cefcapene's effectiveness against both Gram-positive and Gram-negative organisms, making it a versatile option in treating infections caused by these pathogens .

Pharmacokinetics

This compound is administered orally as a prodrug, which is rapidly hydrolyzed in the intestine to produce the active form, cefcapene. Studies have shown that single doses of 200 mg and 400 mg result in peak plasma concentrations of approximately 2.6 to 3.1 mg/L and 3.8 to 4.6 mg/L, respectively . The drug demonstrates good tissue penetration, particularly in bronchopulmonary tissues and tonsillar areas.

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Acute Exacerbations of Chronic Bronchitis (AECB) : In randomized trials, dosages of 200 mg and 400 mg twice daily for ten days yielded clinical cure rates of 88% to 89% within 48 hours post-treatment completion .
  • Streptococcal Pharyngitis : A regimen of 200 mg twice daily over ten days resulted in a clinical cure rate of 94% at follow-up .
  • Uncomplicated Skin Infections : Similar treatment regimens achieved an 89% clinical cure rate within two days after treatment completion .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported. Common side effects include:

  • Diarrhea
  • Nausea
  • Headache
  • Abdominal pain
  • Vaginal candidiasis

These side effects are consistent with those observed for other antibiotics in the cephalosporin class .

Case Studies

Several case studies have documented the successful use of this compound in treating specific infections:

  • Case Study on AECB : A patient with recurrent AECB was treated with this compound (400 mg twice daily). The patient exhibited significant improvement within three days, with complete resolution by day ten.
  • Case Study on Skin Infections : A diabetic patient with skin infections caused by MSSA was treated with this compound (200 mg twice daily). The infection resolved completely after one week without recurrence noted at follow-up.

Eigenschaften

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPAABNYMHNFJG-QDVBXLKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7049134
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

567.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105889-45-0
Record name Cefcapene pivoxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7049134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcapene pivoxil
Reactant of Route 2
Reactant of Route 2
Cefcapene pivoxil
Reactant of Route 3
Reactant of Route 3
Cefcapene pivoxil
Reactant of Route 4
Reactant of Route 4
Cefcapene pivoxil
Reactant of Route 5
Reactant of Route 5
Cefcapene pivoxil
Reactant of Route 6
Cefcapene pivoxil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.